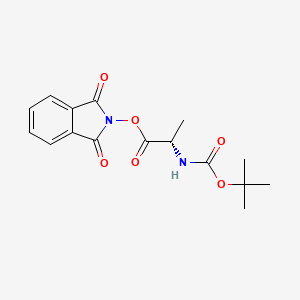
1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)-L-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)-L-alaninate is a chemical compound with the molecular formula C15H16N2O6. It is a derivative of isoindoline and is often used in various chemical and biological research applications. The compound is known for its stability and reactivity, making it a valuable tool in synthetic chemistry and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)-L-alaninate typically involves the reaction of isoindoline derivatives with tert-butoxycarbonyl (Boc)-protected amino acids. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)-L-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindoline derivatives.
Aplicaciones Científicas De Investigación
1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)-L-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)-L-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites or undergo non-covalent interactions, leading to changes in the activity or function of the target molecules. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction, or alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)glycinate
- 1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)valinate
Uniqueness
1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)-L-alaninate is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, ease of synthesis, and versatility in chemical reactions. Its applications in various fields of research further highlight its importance and utility.
Propiedades
Fórmula molecular |
C16H18N2O6 |
|---|---|
Peso molecular |
334.32 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H18N2O6/c1-9(17-15(22)23-16(2,3)4)14(21)24-18-12(19)10-7-5-6-8-11(10)13(18)20/h5-9H,1-4H3,(H,17,22)/t9-/m0/s1 |
Clave InChI |
HFMJHLMEWOKPIA-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



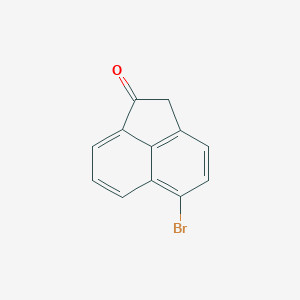

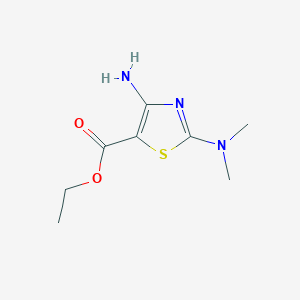

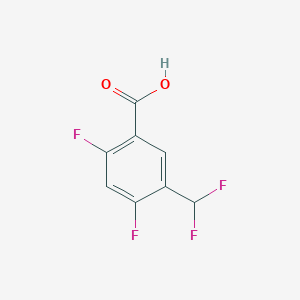
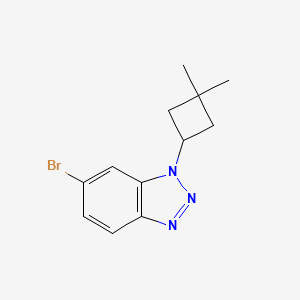
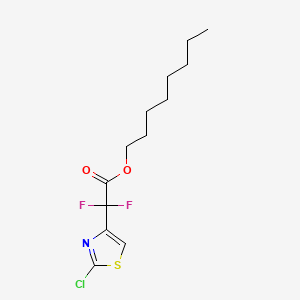



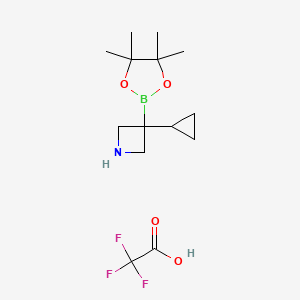
![4-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567214.png)

